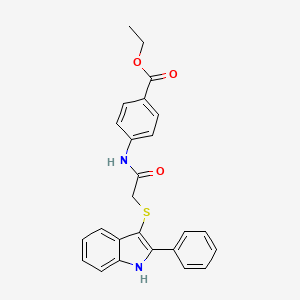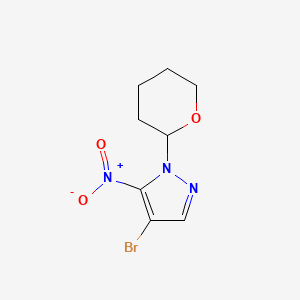
2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride” is a chemical compound that has been used in scientific research due to its diverse range of properties. It is a biologically important alkylaminophenol compound .
Synthesis Analysis
This compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The fact that the reaction conditions were mild made it preferred in many applications .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1 H, 13 C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G ( d, p) basis set .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The molecular formula of the compound is C12H16ClN3O and the molecular weight is 253.73. More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
2,2,6,6-Tetramethyl-1-piperidinyloxy catalyzes efficient oxidation of primary alcohols to aldehydes, revealing the potential of piperidine derivatives in facilitating selective chemical transformations without overoxidation to carboxylic acids. This efficiency highlights the role of piperidine structures in catalytic processes, potentially including derivatives such as 2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).
Herbicidal Activity
A series of substituted aryl-formyl piperidinone derivatives, incorporating fragments from natural products, demonstrated significant herbicidal activity. This suggests the utility of piperidine derivatives, such as this compound, in developing new agrochemicals (Fu et al., 2021).
Antimicrobial Activities
Synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed moderate antimicrobial activities against various pathogens, indicating the potential of piperidine derivatives in contributing to the development of new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Anticancer Activity
The study on pyrano[3,2-c]chromene derivatives, catalyzed by piperidine, showcased excellent antitumor activity against several cancer cell lines. This highlights the role of piperidine as a catalyst in synthesizing compounds with potential anticancer properties (El-Agrody et al., 2020).
Bioorganometallic Chemistry
The synthesis and characterization of 4-(Hydroxymethyl)piperidine-1-carbodithioic acid and its complexes with Sn(IV) and Pd(II) indicate the utility of piperidine derivatives in the development of bioorganometallic compounds with biological activity (Anwar, Ali, Shahzadi, & Shahid, 2013).
Zukünftige Richtungen
The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, future research may focus on the potential applications of “2-(4-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile hydrochloride” and similar compounds in medical applications, particularly in cancer treatment .
Eigenschaften
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-8-11-1-4-14-12(7-11)15-5-2-10(9-16)3-6-15;/h1,4,7,10,16H,2-3,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVQMHNUGASRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2674026.png)

![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2674032.png)
![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate](/img/structure/B2674034.png)


![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2674039.png)
![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2674042.png)





